6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

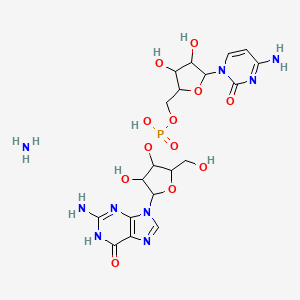

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid (6-BFMC) is an organic compound that belongs to the family of indole carboxylic acids. It is a colorless solid with a molecular weight of 252.2 g/mol and a melting point of 134-136 °C. 6-BFMC is used in various scientific research applications, such as in the synthesis of bioactive compounds, as a reagent to study the mechanism of action of drugs, and in the biochemical and physiological effects of compounds.

Applications De Recherche Scientifique

Synthesis and Classification of Indoles

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a compound that could potentially fall under the broader category of indole synthesis, where the focus is on developing new methods for creating various indole structures. Indole alkaloids, such as lysergic acid and vincristine, have significantly inspired organic chemists, leading to an interest in innovative synthesis methods. The classification of indole syntheses is crucial for organizing the various strategies employed by chemists over the years, providing a framework that can be used to guide future research efforts in this area. Such classifications help avoid duplicative efforts and direct attention toward overcoming real challenges in synthesis processes (Taber & Tirunahari, 2011).

Applications in Drug Synthesis and Biomass Conversion

The derivatives of levulinic acid (LEV), which shares functional group similarities with 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid, demonstrate the potential of carboxylic acids in drug synthesis. LEV's carbonyl and carboxyl groups allow for diverse and flexible drug synthesis applications, reducing costs and simplifying production steps. This is indicative of the broader potential of carboxylic acids, including 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid, in medicinal chemistry and drug development (Zhang et al., 2021).

Environmental and Material Science Applications

In the context of environmental and material sciences, fluorinated compounds, including those related to 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid, are being explored for their potential as safer alternatives to long-chain perfluoroalkyl substances (PFAS). These efforts address the need for environmentally benign materials that do not compromise performance in applications such as surface treatments and fire-fighting foams. The transition to such alternatives is driven by concerns over the persistence and bioaccumulation of traditional PFAS, highlighting the significance of research into fluorinated indole carboxylic acids and their derivatives (Wang et al., 2013).

Propriétés

IUPAC Name |

6-bromo-5-fluoro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-8(12)7(11)3-9(5)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYYRDVVHZIHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

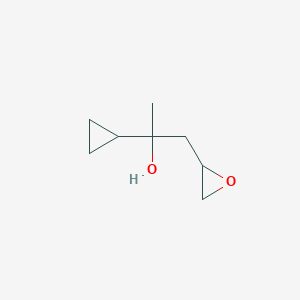

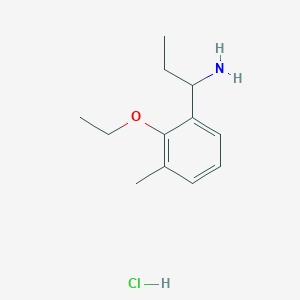

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

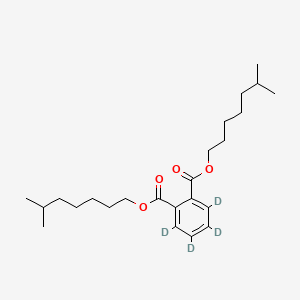

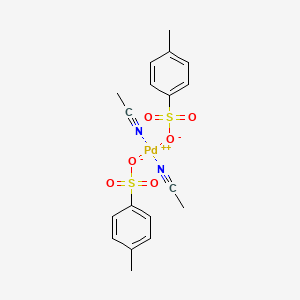

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)

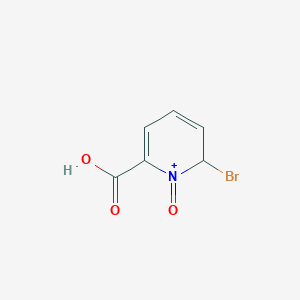

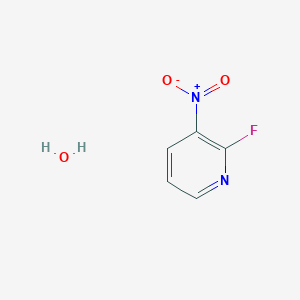

![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)